molecular formula C14H14N2O B027982 3,3'-Dimethylazoxybenzene CAS No. 19618-06-5

3,3'-Dimethylazoxybenzene

Cat. No.: B027982
CAS No.: 19618-06-5
M. Wt: 226.27 g/mol
InChI Key: OCIMXNSZRVIRQB-UHFFFAOYSA-N
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Description

Diazene, bis(3-methylphenyl)-, 1-oxide is a chemical compound with the molecular formula C14H14N2O. It is also known by its CAS number 19618-06-5 . This compound is characterized by the presence of a diazene group (N=N) bonded to two 3-methylphenyl groups and an oxide group. It is a member of the diazene family, which is known for its diverse applications in various fields of chemistry and industry.

Preparation Methods

The synthesis of Diazene, bis(3-methylphenyl)-, 1-oxide typically involves the reaction of 3-methylphenylamine with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with another equivalent of 3-methylphenylamine in the presence of an oxidizing agent to yield the desired compound. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an appropriate solvent to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Diazene, bis(3-methylphenyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex oxides.

    Reduction: Reduction reactions can convert the diazene group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

Diazene, bis(3-methylphenyl)-, 1-oxide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Diazene, bis(3-methylphenyl)-, 1-oxide can be compared with other similar compounds such as:

    Diazene, bis(4-methylphenyl)-, 1-oxide: Similar structure but with the methyl groups in the para position.

    Diazene, bis(2-methylphenyl)-, 1-oxide: Similar structure but with the methyl groups in the ortho position.

    Diazene, bis(phenyl)-, 1-oxide: Lacks the methyl substituents on the aromatic rings.

The uniqueness of Diazene, bis(3-methylphenyl)-, 1-oxide lies in the specific positioning of the methyl groups, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

(3-methylphenyl)-(3-methylphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-5-3-7-13(9-11)15-16(17)14-8-4-6-12(2)10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIMXNSZRVIRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=[N+](C2=CC=CC(=C2)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393911
Record name Diazene, bis(3-methylphenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19618-06-5
Record name Diazene, bis(3-methylphenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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